molecular formula C18H39O3P B1293953 Octadecylphosphonic acid CAS No. 4724-47-4

Octadecylphosphonic acid

Cat. No. B1293953
Key on ui cas rn: 4724-47-4
M. Wt: 334.5 g/mol
InChI Key: FTMKAMVLFVRZQX-UHFFFAOYSA-N
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Patent
US08846978B2

Procedure details

6.0 mL of a 100 mM solution of KOH was titrated into a dispersed solution of octadecylphosphonic acid (100 mg, 0.3 mmol) in 30 mL of water while stirring. The mixture was then heated to 60° C. while stirring until the water was evaporated (about 3 hours). The resulting white solid was then dried under vacuum.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[CH2:3]([P:21](=[O:24])([OH:23])[OH:22])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>O>[CH2:3]([P:21](=[O:22])([O-:24])[O-:23])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[K+:2].[K+:2] |f:0.1,4.5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
100 mg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)P(O)(O)=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated (about 3 hours)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting white solid was then dried under vacuum

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCC)P([O-])([O-])=O.[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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